molecular formula C21H30O6 B1671014 APX3330 CAS No. 136164-66-4

APX3330

Número de catálogo: B1671014
Número CAS: 136164-66-4
Peso molecular: 378.5 g/mol
Clave InChI: AALSSIXXBDPENJ-FYWRMAATSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

APX-3330 es un inhibidor de molécula pequeña de primera clase del factor de efecto de reducción de oxidación-1 proteína. Este compuesto se está desarrollando principalmente para el tratamiento de la retinopatía diabética y el edema macular diabético. La proteína factor de efecto de reducción de oxidación-1 es un regulador de factores de transcripción como el factor 1 alfa inducible por hipoxia y el factor nuclear kappa-cadena ligera-potenciador de las células B activadas. Al inhibir la proteína factor de efecto de reducción de oxidación-1, APX-3330 reduce los niveles de factor de crecimiento endotelial vascular y citoquinas inflamatorias, que desempeñan funciones clave en la angiogénesis ocular y la inflamación .

Mecanismo De Acción

APX-3330 ejerce sus efectos inhibiendo la proteína factor de efecto de reducción de oxidación-1, un regulador de factores de transcripción como el factor 1 alfa inducible por hipoxia y el factor nuclear kappa-cadena ligera-potenciador de las células B activadas. Al inhibir la proteína factor de efecto de reducción de oxidación-1, APX-3330 reduce los niveles de factor de crecimiento endotelial vascular y citoquinas inflamatorias, que son cruciales en la angiogénesis ocular y la inflamación . Este mecanismo de acción hace que APX-3330 sea eficaz en el tratamiento de afecciones como la retinopatía diabética y el edema macular diabético .

Análisis Bioquímico

Biochemical Properties

E3330 interacts with the APE1 protein, specifically inhibiting its redox function . APE1 is a regulator of several transcription factors, including hypoxia-inducible factor-1α (HIF-1α) and nuclear factor-kappa B (NF-κB) . By inhibiting APE1’s redox function, E3330 can modulate the activity of these transcription factors .

Cellular Effects

E3330 has been shown to significantly reduce the growth of human pancreatic cancer cells in vitro . It also inhibits the functional activation of NF-κB, reducing the expression of inflammatory cytokines like IL-6 and IL-8 . This suggests that E3330 can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

E3330 exerts its effects at the molecular level by binding to APE1 and inhibiting its redox function . This inhibition prevents the functional activation of transcription factors regulated by APE1, such as HIF-1α and NF-κB . As a result, E3330 can influence gene expression and cellular processes .

Temporal Effects in Laboratory Settings

For instance, E3330 treatment has been shown to inhibit pancreatic cancer cell growth and migration .

Dosage Effects in Animal Models

The effects of E3330 in animal models have not been extensively studied. It has been suggested that E3330 could be a promising compound for cancer treatment, indicating potential for dosage-dependent effects .

Metabolic Pathways

E3330’s role in metabolic pathways is primarily related to its inhibition of APE1’s redox function . By inhibiting APE1, E3330 can influence the activity of transcription factors that regulate various metabolic processes .

Transport and Distribution

Given its molecular mechanism of action, it is likely that E3330 needs to be transported into the cell where it can interact with APE1 .

Subcellular Localization

E3330’s subcellular localization is likely to be influenced by its target, APE1. APE1 is commonly localized in the nucleus, but can also be found in the cytoplasm and mitochondria . Therefore, E3330 may also be found in these subcellular locations due to its interaction with APE1 .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para APX-3330 no se detallan ampliamente en las fuentes disponibles públicamente. Se sabe que APX-3330 es un candidato a fármaco de investigación que ha pasado por varias fases de ensayos clínicos. El compuesto se administra por vía oral en forma de tableta, con una dosis típica de 600 miligramos por día .

Análisis De Reacciones Químicas

APX-3330 se somete principalmente a reacciones de inhibición dirigidas a la proteína factor de efecto de reducción de oxidación-1. Esta inhibición afecta la actividad de factores de transcripción como el factor 1 alfa inducible por hipoxia y el factor nuclear kappa-cadena ligera-potenciador de las células B activadas. Los principales productos formados a partir de estas reacciones incluyen niveles reducidos de factor de crecimiento endotelial vascular y citoquinas inflamatorias .

Comparación Con Compuestos Similares

APX-3330 es único en su capacidad para inhibir la proteína factor de efecto de reducción de oxidación-1, lo que lo diferencia de otros compuestos que se dirigen al factor de crecimiento endotelial vascular. Compuestos similares incluyen APX-2009 y APX-2014, que también son inhibidores de la proteína factor de efecto de reducción de oxidación-1 . APX-3330 destaca por su administración oral y su potencial para ser un tratamiento temprano y no invasivo para la retinopatía diabética .

Referencias

Propiedades

IUPAC Name

(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-5-6-7-8-9-10-11-12-15(21(24)25)13-16-14(2)17(22)19(26-3)20(27-4)18(16)23/h13H,5-12H2,1-4H3,(H,24,25)/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALSSIXXBDPENJ-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=CC1=C(C(=O)C(=C(C1=O)OC)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C(=C\C1=C(C(=O)C(=C(C1=O)OC)OC)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121926
Record name (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136164-66-4
Record name (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136164-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E 3330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136164664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-[(4,5-Dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136164-66-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APX-3330
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11267UI968
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E3330
Reactant of Route 2
E3330
Reactant of Route 3
E3330
Reactant of Route 4
E3330
Reactant of Route 5
Reactant of Route 5
E3330
Reactant of Route 6
E3330

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.